2-methyl-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide
CAS No.: 1208734-15-9
Cat. No.: VC11959693
Molecular Formula: C14H19N5O2
Molecular Weight: 289.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208734-15-9 |
|---|---|
| Molecular Formula | C14H19N5O2 |
| Molecular Weight | 289.33 g/mol |
| IUPAC Name | 2-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]propanamide |
| Standard InChI | InChI=1S/C14H19N5O2/c1-10(2)13(20)16-8-9-19-14(21)18(3)12(17-19)11-6-4-5-7-15-11/h4-7,10H,8-9H2,1-3H3,(H,16,20) |
| Standard InChI Key | YPKCEJASRAPOJY-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=N2)C |
| Canonical SMILES | CC(C)C(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=N2)C |
Introduction
2-Methyl-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide is a complex organic compound with a molecular formula of C14H19N5O2 and a molecular weight of 289.33. This compound belongs to the class of triazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a pyridin-2-yl group and a propanamide moiety suggests potential applications in pharmaceutical chemistry.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions starting from commercially available precursors. While specific synthesis details for this compound are not readily available, similar triazole derivatives are often prepared using condensation reactions between appropriate aldehydes or ketones with hydrazine derivatives, followed by cyclization steps.
Biological Activities and Potential Applications
Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a pyridin-2-yl group may enhance these activities due to its ability to participate in π-π interactions and hydrogen bonding, which are crucial for binding to biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume